molecular formula C11H7NO4 B8781438 Quinoline-5,6-dicarboxylic acid CAS No. 855764-12-4

Quinoline-5,6-dicarboxylic acid

Cat. No.: B8781438
CAS No.: 855764-12-4
M. Wt: 217.18 g/mol
InChI Key: GSKOVDVWILZZOL-UHFFFAOYSA-N
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Description

Quinoline-5,6-dicarboxylic acid is a heterocyclic aromatic compound featuring a quinoline backbone (a fused benzene and pyridine ring) with carboxylic acid groups at positions 5 and 5. Its aromatic system and electron-withdrawing carboxylic groups make it distinct from simpler pyridine or benzene derivatives .

Properties

CAS No.

855764-12-4

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-5,6-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-3-4-8-6(2-1-5-12-8)9(7)11(15)16/h1-5H,(H,13,14)(H,15,16)

InChI Key

GSKOVDVWILZZOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=O)O)C(=O)O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-2,6-dicarboxylic Acid (PDA)

Structural Differences: PDA lacks the fused benzene ring of quinoline-5,6-dicarboxylic acid, with carboxylic groups at positions 2 and 6 on a single pyridine ring. Key Properties:

  • Chelation Efficiency : PDA demonstrates strong binding to transition metals (Mn, Fe, Cu) and is used in pulp bleaching to remove metal ions that degrade hydrogen peroxide. Optimal chelation occurs at pH 5–5.5 .
  • Applications: Widely employed in industrial processes for metal sequestration. This compound, with its extended aromatic system, may exhibit enhanced binding affinity for larger metal ions due to increased electron delocalization .

Quinolinic Acid (2,3-Pyridinedicarboxylic Acid)

Structural Differences : Carboxylic groups are at positions 2 and 3 on the pyridine ring.
Key Properties :

  • Biological Activity: Acts as a neuroactive intermediate in the kynurenine pathway, influencing glutamate receptor activity. In contrast, this compound’s biological role is less studied but may differ due to its distinct substitution pattern .
  • Chemical Reactivity: The 2,3-dicarboxylic arrangement facilitates decarboxylation reactions, whereas the 5,6-substitution in quinoline derivatives likely stabilizes the carboxylate groups under physiological conditions .

2-Hydroxytetrahydropyran-2,6-dicarboxylic Acid

Structural Differences : A cyclic ether (tetrahydropyran) with hydroxyl and carboxylic groups at positions 2 and 6.
Key Properties :

  • Enzyme Inhibition: Acts as a competitive inhibitor (Ki = 58 nM) of succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase, mimicking a hydrated intermediate in the enzymatic pathway. This compound’s rigid aromatic structure may limit its utility as a transition-state analog but could enhance binding to planar active sites .

Bicyclo[2,2,1]-hept-2-en-5,6-dicarboxylic Acid Anhydride

Structural Differences : A bicyclic system with an anhydride functional group.
Key Properties :

  • Reactivity: The anhydride form undergoes ring-opening reactions with nucleophiles, unlike this compound, which participates in acid-base or coordination chemistry. This makes the bicyclic derivative more reactive in polymerization or esterification reactions .

4-Oxopiperidine-2,6-dicarboxylic Acid

Structural Differences : A saturated six-membered piperidine ring with a ketone group at position 4.
Key Properties :

  • This compound’s aromatic rigidity may limit such flexibility but improve thermal stability .

Data Table: Comparative Analysis of Key Compounds

Compound Structure (COOH Positions) Key Properties Applications References
This compound 5,6 on quinoline Strong metal chelation, aromaticity Coordination chemistry, materials
Pyridine-2,6-dicarboxylic acid 2,6 on pyridine pH-dependent chelation (pH 5–5.5) Pulp bleaching, metal extraction
Quinolinic acid 2,3 on pyridine Neuroactive intermediate Biochemical research
2-Hydroxytetrahydropyran-2,6-dicarboxylic acid 2,6 on tetrahydropyran Enzyme inhibition (Ki = 58 nM) Enzyme studies, drug design
Bicyclo[2,2,1]-hept-2-en-5,6-dicarboxylic acid anhydride 5,6 on bicyclic system High reactivity (anhydride) Polymer synthesis
4-Oxopiperidine-2,6-dicarboxylic acid 2,6 on piperidine Conformational flexibility Drug development

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